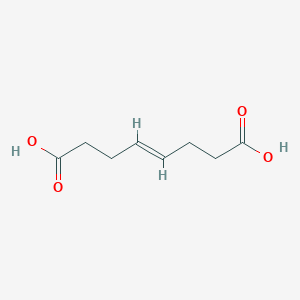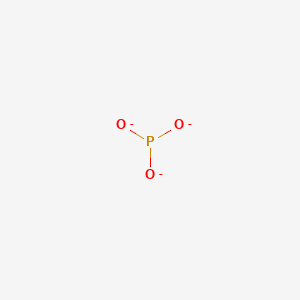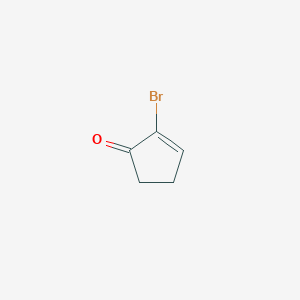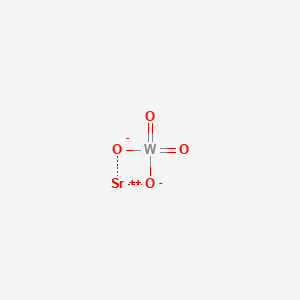
Strontium tungsten oxide (SrWO4)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis Strontium tungsten oxide (SrWO4) is typically synthesized using various methods such as co-precipitation, hydrothermal processes, and the sol-gel method. The choice of strontium precursors significantly affects the growth process and optical properties of SrWO4 microcrystals. Different strontium precursors lead to microcrystals with varied morphologies like pitch and longleaf pine cone-like structures. The hypothetical crystal growth mechanism and the synthesis temperature play crucial roles in determining the microcrystal structure and properties (Sczancoski et al., 2015).
Molecular Structure Analysis The molecular structure of SrWO4 is characterized by tetrahedral [WO4] clusters within its structure, as revealed by X-ray absorption near-edge structure spectra. These tetrahedral structures contribute significantly to the optical and structural properties of SrWO4 (Sczancoski et al., 2015).
Chemical Reactions and Properties SrWO4's chemical reactions, particularly during synthesis, involve the formation of [WO4] tetrahedral clusters. The chemical environment, including the type of strontium precursor, affects the final properties of SrWO4, such as band gap values and photoluminescence profiles, which are crucial for its applications in optical materials (Sczancoski et al., 2015).
Physical Properties Analysis The physical properties of SrWO4, including its optical properties, are influenced by the synthesis method and conditions. Different strontium precursors lead to different optical band gap values and photoluminescence properties, indicating the material's utility in various optical applications. The physical properties such as band gap and photoluminescence can be tuned by altering the synthesis conditions (Sczancoski et al., 2015).
Chemical Properties Analysis The chemical properties of SrWO4 are closely related to its molecular structure and synthesis conditions. The presence of tetrahedral [WO4] clusters within the SrWO4 structure significantly affects its chemical behavior, especially in terms of optical absorption and emission properties. These properties are critical in defining the applications of SrWO4 in fields like luminescence and photonics (Sczancoski et al., 2015).
科学的研究の応用
Summary of the Application
Strontium tungsten oxide (SrWO4) is used in the creation of light-emitting devices due to its unique optical properties . It’s particularly useful in the development of white light-emitting diodes (LEDs) .
Methods of Application or Experimental Procedures
The SrWO4 was prepared via a simple co-precipitation method. Various surfactants such as hexamethylenetetramine, polyvinylpyrrolidone, and sodium dodecyl sulphate were used to investigate their effect on the structural, morphological, and photoluminescence (PL) properties of SrWO4 .
Results or Outcomes
Surfactant-assisted SrWO4 exhibited bluish-green emission around 500 nm, ascribed to the presence of WO4 luminescence centre at 284 nm excitation. The PL emission intensity significantly increased in the presence of surfactant .
2. Application in Antimicrobial Activity
Summary of the Application
Strontium tungsten oxide nanoparticles (SrWO4 NPs) have been studied for their antimicrobial properties. They have shown potential as an antimicrobial agent against a panel of Gram-positive and Gram-negative bacteria .
Methods of Application or Experimental Procedures
SrWO4 NPs were synthesized by a hydrothermal method. The antimicrobial properties of SrWO4 NPs were assessed via the micro broth dilution method .
Results or Outcomes
The antibacterial effects of SrWO4 NPs were evaluated against both Gram-positive (Staphylococcus aureus and Enterococcus faecalis) and Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli, and Enterobacter aerogenes). The lowest and highest minimum inhibitory concentrations (MIC) were observed against Enterococcus faecalis (16 µg/mL) and Pseudomonas aeruginosa (256 µg/mL), respectively .
3. Application in Photothermal Therapy
Summary of the Application
Tungsten-oxide-based materials like SrWO4 have been used in photothermal therapy for cancer treatment . These materials can absorb near-infrared (NIR) light and convert it into heat, which can be used to destroy abnormal cells .
Methods of Application or Experimental Procedures
The SrWO4 is synthesized and then exposed to NIR light. The absorbed light is converted into heat, which is then used to destroy the cancer cells .
Results or Outcomes
The use of SrWO4 in photothermal therapy has shown promising results in the treatment of cancer. The heat generated from the light-to-heat conversion process is able to effectively destroy abnormal cells .
4. Application in Magneto-Optical and Spintronics Devices
Summary of the Application
Cr-doped SrWO4 compounds have shown potential in the field of magneto-optical and spintronics device applications . These materials exhibit both optical and magnetic properties, making them suitable for use in memory devices and spin-based electronic devices .
Methods of Application or Experimental Procedures
Cr-doped SrWO4 compounds are synthesized by a chemical precipitation method. The compounds are then used in the fabrication of magneto-optical and spintronics devices .
Results or Outcomes
The Cr-doped SrWO4 compounds have shown enhanced ferromagnetic behavior, making them suitable for use in magneto-optical and spintronics devices .
5. Application in Photothermal Therapy
Summary of the Application
Tungsten-oxide-based materials like SrWO4 have been used in photothermal therapy for cancer treatment . These materials can absorb near-infrared (NIR) light and convert it into heat, which can be used to destroy abnormal cells .
Methods of Application or Experimental Procedures
The SrWO4 is synthesized and then exposed to NIR light. The absorbed light is converted into heat, which is then used to destroy the cancer cells .
Results or Outcomes
The use of SrWO4 in photothermal therapy has shown promising results in the treatment of cancer. The heat generated from the light-to-heat conversion process is able to effectively destroy abnormal cells .
6. Application in Scintillation Crystal for Gamma Ray Detection
Summary of the Application
SrWO4 is used as a scintillation crystal for gamma ray detection and in radiation therapy . It is also used as an optical material in high power laser systems and other optical applications, due to its good optical properties, high thermal stability, and chemical resistance .
Methods of Application or Experimental Procedures
The SrWO4 crystal is used directly in the detection devices or in the laser systems .
Results or Outcomes
The use of SrWO4 in these applications has shown promising results due to its good optical properties, high thermal stability, and chemical resistance .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
strontium;dioxido(dioxo)tungsten |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4O.Sr.W/q;;2*-1;+2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXELQHMRKFESFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][W](=O)(=O)[O-].[Sr+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4SrW |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Strontium tungsten oxide (SrWO4) | |
CAS RN |
13451-05-3 |
Source


|
| Record name | Strontium tungsten oxide (SrWO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013451053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Strontium tungsten oxide (SrWO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

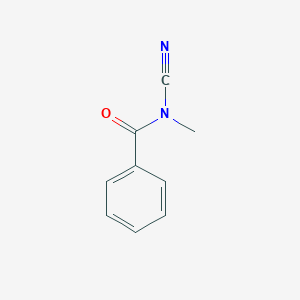
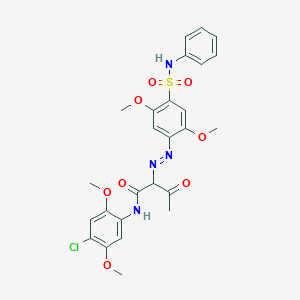
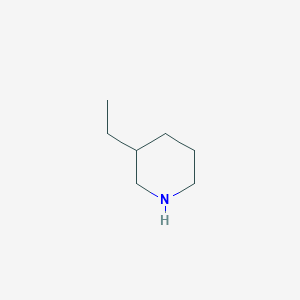
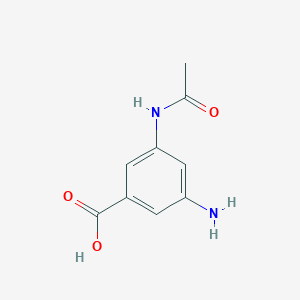
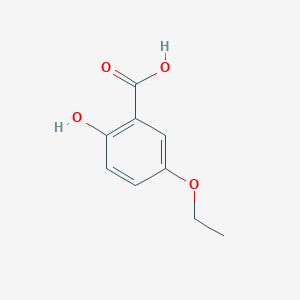
![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)

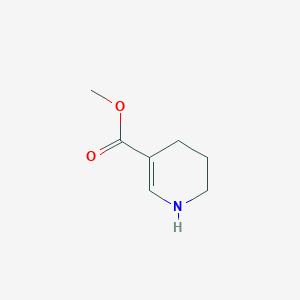

![(3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B83598.png)
